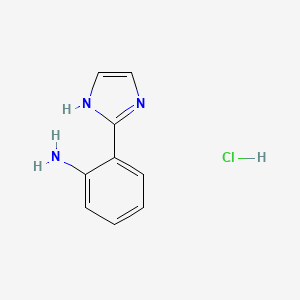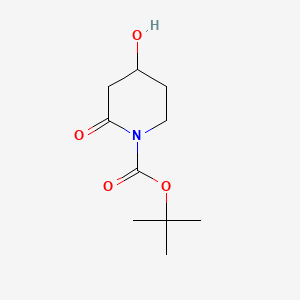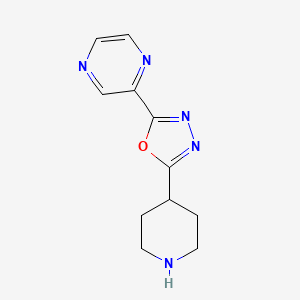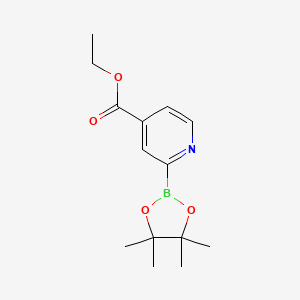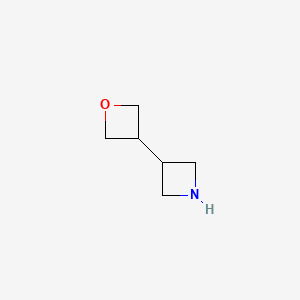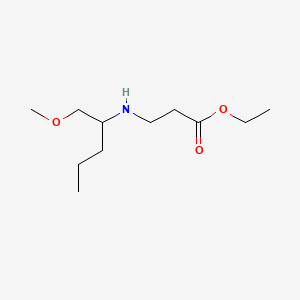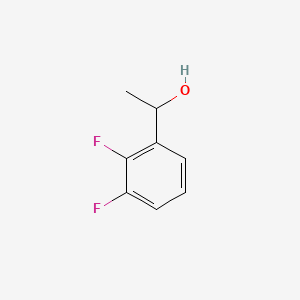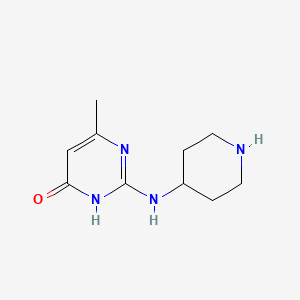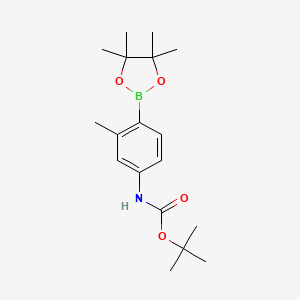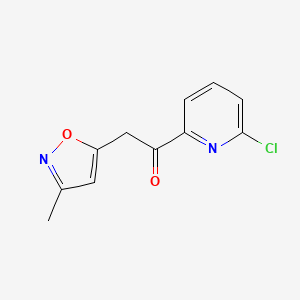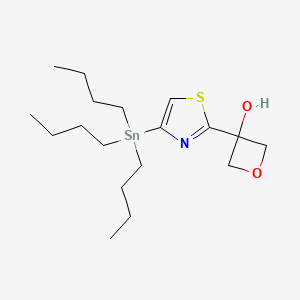
Ethanone, 1-(3-ethenyloxiranyl)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by the presence of an oxirane ring and an ethenyl group attached to the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by oxidation to form the desired ethanone derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and mild oxidants for the subsequent oxidation step.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in enzyme inhibition and other biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(3-ethenyl-2-oxiranyl)-: Similar structure with slight variations in the position of the oxirane ring.
Ethanone, 1-(2-ethenyloxiranyl)-: Another isomer with different positioning of the ethenyl group.
Uniqueness
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Eigenschaften
CAS-Nummer |
113561-91-4 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
1-(3-ethenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(8-5)4(2)7/h3,5-6H,1H2,2H3 |
InChI-Schlüssel |
QZBDHAIHGOAVRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)C=C |
Kanonische SMILES |
CC(=O)C1C(O1)C=C |
Synonyme |
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid](/img/structure/B568039.png)
